molecular formula C19H16N4O5S B6498773 methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 946207-48-3

methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No. B6498773
CAS RN: 946207-48-3
M. Wt: 412.4 g/mol
InChI Key: OWGYQDFJHKGWSQ-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid . These types of compounds are known to have a wide spectrum of biological activity . They are useful as drug precursors or perspective ligands .

Future Directions

Future research on this compound could involve conducting the necessary experiments to determine its physical and chemical properties, safety profile, and potential biological activities. It could also involve exploring its potential uses as a drug precursor or ligand .

Mechanism of Action

Target of Action

Similar compounds such as 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate have been studied, suggesting that the compound may interact with similar targets

Mode of Action

It is known that similar compounds exhibit antidote activity . This suggests that the compound may interact with its targets to neutralize or counteract the effects of harmful substances in the body.

Biochemical Pathways

Similar compounds have been found to enhance the body’s stress response , suggesting that this compound may also affect stress-related biochemical pathways

Pharmacokinetics

Similar compounds have been found to be effective in reducing stress-induced mortality during transport , suggesting that this compound may have favorable bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been found to improve fur quality and commercial value , suggesting that this compound may have beneficial effects on cellular health and function.

properties

IUPAC Name

methyl 4-[[2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-28-18(27)11-4-6-12(7-5-11)21-15(24)9-13-10-29-19(22-13)23-17(26)14-3-2-8-20-16(14)25/h2-8,10H,9H2,1H3,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYQDFJHKGWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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